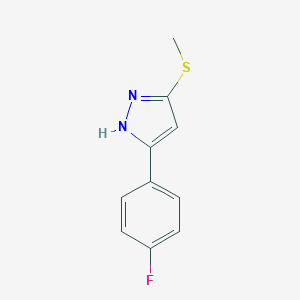

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-3-methylsulfanyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2S/c1-14-10-6-9(12-13-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFTZMJWTJLPRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NNC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372091 | |

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175137-20-9 | |

| Record name | 5-(4-Fluorophenyl)-3-(methylsulfanyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175137-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield the pyrazole ring.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

Addition of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a thiol or a thiolate reacts with the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a fluorophenyl group and a methylthio substituent, which enhance its lipophilicity and biological activity. The molecular formula is with a molecular weight of 208.26 g/mol. Its unique structure allows for targeted modifications that could lead to novel therapeutic agents.

Biological Activities

Research indicates that pyrazole derivatives, including 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have shown that pyrazoles can inhibit cancer cell proliferation. For instance, compounds similar to this pyrazole have demonstrated promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .

- Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities against bacteria and fungi. This specific compound has been evaluated for its efficacy against strains such as E. coli and Staphylococcus aureus, showing significant inhibition zones compared to standard antibiotics .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have reported up to 85% inhibition of these cytokines at specific concentrations .

Anticancer Studies

A study conducted by Selvam et al. synthesized several pyrazole derivatives, including this compound, and evaluated their anticancer properties against human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Efficacy

Research published in Pharmaceutical Research highlighted the antimicrobial activity of various pyrazole derivatives. The study found that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics .

Anti-inflammatory Mechanisms

In a comparative study on anti-inflammatory agents, compounds similar to this compound were tested for their ability to reduce inflammation in animal models. The findings showed significant reductions in swelling and pain markers, indicating its potential therapeutic use in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorophenyl and methylthio groups can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

Halogen-Substituted Analogues

- 4-(4-Chlorophenyl)- and 4-(4-Bromophenyl)-thiazole hybrids (Compounds 4 & 5)

- Structure : These isostructural compounds feature a 4,5-dihydropyrazole fused to a thiazole ring, with halogen (Cl/Br) substituents on the phenyl group. Unlike the main compound, they include a triazole moiety and lack the methylthio group .

- Crystallography : Both crystallize in similar orthorhombic systems but exhibit distinct packing due to halogen size differences (Cl: van der Waals radius 1.75 Å vs. Br: 1.85 Å). This affects intermolecular interactions and lattice stability .

- Activity : Compound 4 (Cl-substituted) showed antimicrobial activity (MIC: 8 µg/mL against S. aureus), suggesting halogen choice impacts bioactivity .

Trifluoromethyl-Substituted Pyrazoles

- 1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (Compound 1)

- Structure : Features a trifluoromethyl (-CF₃) group at position 3 and methoxy substituents. The -CF₃ group increases electronegativity compared to -SMe, altering electronic distribution .

- Synthesis : Prepared via CuI-catalyzed coupling, yielding 85% efficiency, contrasting with conventional methods for the main compound .

Naphthyl/Phenyl-Substituted Pyrazoles

- Lacks sulfur-based groups but shares the 4-fluorophenyl motif . Activity: Demonstrated binding affinity to estrogen receptor α (ERα) comparable to 4-hydroxytamoxifen (ΔG = -9.2 kcal/mol), indicating substituent bulk influences target selectivity .

Physicochemical and Structural Properties

Key Research Findings and Gaps

- Structural Insights : Halogen and substituent bulk critically influence crystal packing and intermolecular interactions, as seen in isostructural Compounds 4 and 5 .

- Synthetic Advancements : Microwave and catalytic methods improve yields for complex pyrazoles, but the main compound’s synthesis remains underexplored .

Biological Activity

3-(4-Fluorophenyl)-5-(methylthio)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted with a fluorophenyl group and a methylthio group. Its synthesis often involves the condensation of appropriate hydrazines with substituted phenylisothiocyanates or related reagents, allowing for the introduction of various functional groups that enhance biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The following table summarizes the findings from various studies regarding its anticancer effects:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 0.08 | Induction of apoptosis | |

| Hep-2 | 3.25 | Inhibition of cell proliferation | |

| A549 | 26 | Autophagy induction |

The compound has shown significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. For instance, it exhibited an IC50 value of 0.08 µM against MCF-7 cells, comparable to established chemotherapeutics.

2. Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer. Pyrazole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators. The following table outlines the anti-inflammatory effects observed in studies:

These results suggest that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, supporting its therapeutic potential in inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Research has demonstrated that certain pyrazoles can inhibit bacterial growth effectively. The following table summarizes antimicrobial activity against various strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 40 |

| Other derivatives | Bacillus subtilis | 40 |

These findings indicate that this compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives:

- Case Study 1: A study evaluated the anticancer effects of a series of pyrazole derivatives on MCF-7 and A549 cell lines, revealing that compounds with fluorinated phenyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .

- Case Study 2: Another investigation assessed the anti-inflammatory potential of pyrazole compounds in vivo using carrageenan-induced edema models, demonstrating significant reductions in paw swelling comparable to standard anti-inflammatory medications like indomethacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(4-fluorophenyl)-5-(methylthio)-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions using precursors like substituted hydrazines and β-keto thioethers. For example, copper-catalyzed click chemistry in THF/water mixtures (50°C, 16 hours) has been employed for analogous pyrazole-triazole hybrids, yielding products after column chromatography purification . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., CuSO₄/ascorbate ratios), or reaction time to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions via chemical shifts (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylthio groups at δ 2.5–2.7 ppm).

- X-ray Crystallography : Resolves molecular geometry, as demonstrated for related fluorophenyl pyrazoles, revealing dihedral angles between aromatic rings (e.g., 23.7° in cation A vs. 1.8° in cation B) and hydrogen-bonding patterns .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for C₁₁H₁₀FN₂S: calc. 237.0562, observed 237.0565).

Q. What are the primary pharmacological targets or bioactivities reported for this compound?

- Methodological Answer : While direct data on this compound is limited, structurally similar pyrazoles exhibit antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, fluorinated pyrazoles inhibit Staphylococcus aureus nucleosidases (IC₅₀: 1.5–3.2 µM) and carbonic anhydrases . Bioactivity screening should include target-specific assays (e.g., enzyme inhibition kinetics) and cytotoxicity profiling.

Advanced Research Questions

Q. How do ultrasound-assisted synthesis methods compare to conventional thermal methods for derivatizing this compound?

- Methodological Answer : Ultrasound irradiation reduces reaction time and improves yields by enhancing mass transfer. For example, 3-trifluoromethylpyrazolones synthesized via ultrasound achieved 85% yield in 2 hours vs. 65% yield in 6 hours under conventional heating . Key parameters include frequency (20–40 kHz), power density (50–100 W/cm²), and solvent choice (e.g., ethanol for polar intermediates).

Q. What strategies resolve contradictions in spectral data interpretation, such as ambiguous NOE correlations or overlapping signals?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Assigns proton-proton couplings and long-range C correlations to distinguish substituent positions.

- Variable-Temperature NMR : Resolves signal overlap by altering conformational dynamics (e.g., freezing rotameric states).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. How does the methylthio substituent influence regioselectivity in electrophilic substitution reactions?

- Methodological Answer : The methylthio group acts as an electron-donating substituent via resonance (+M effect), directing electrophiles to the para position of the pyrazole ring. For example, nitration of 5-(methylthio)pyrazoles yields 4-nitro derivatives predominantly (>80%) . Competitive pathways (e.g., sulfoxide formation) can be minimized using mild oxidizing agents (e.g., H₂O₂ in acetic acid).

Q. What crystallographic insights explain the compound’s solid-state stability and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray analysis reveals stabilization via N–H⋯O hydrogen bonds (2.8–3.0 Å) and π–π stacking (3.6–3.7 Å between fluorophenyl/pyrazole rings). These interactions form layered slabs parallel to the (100) plane, as observed in 5-(4-fluorophenyl)-2H-pyrazol-1-ium trifluoroacetate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.